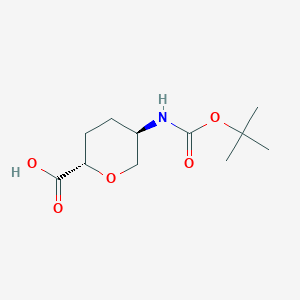

(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

描述

Synthesis Analysis

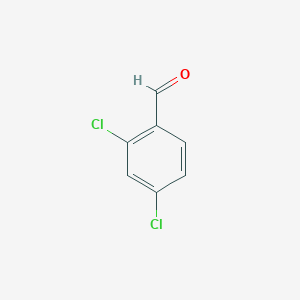

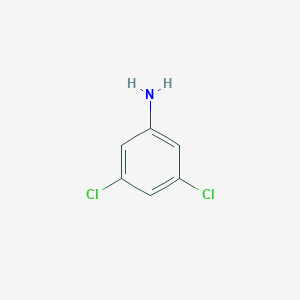

Synthesis of related compounds involves multi-component condensation or specific enantiospecific synthesis routes. For example, substituted 2-aminobenzo[b]pyrans are synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing a method potentially adaptable for our compound of interest (Shestopalov et al., 2003). Moreover, the enantiospecific synthesis of related pyran carboxylic acids from hydroxybutanoates, with high enantiomeric excess, illustrates another approach to synthesizing stereochemically complex pyran derivatives (Deschenaux et al., 1989).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds can be established via X-ray diffraction analysis, providing insights into the atomic arrangement and spatial configuration crucial for understanding the molecular structure of our target compound (Shestopalov et al., 2003).

Chemical Reactions and Properties

The synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate and its subsequent reactions highlight the versatility and reactivity of compounds within this class, providing a framework for understanding the chemical reactions and properties of our target compound (Hsiao, 1998).

Physical Properties Analysis

The physical properties of compounds similar to our target, such as melting points, solubility, and crystalline structure, are often determined by their molecular and crystal structure. Studies on related compounds can offer valuable information on the expected physical properties of "(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid" (Chmielewski et al., 1982).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for derivatization, can be inferred from the synthesis and reaction mechanisms of similar compounds. For instance, the facile synthesis approach for tert-butyl analogs of aspartic acid showcases the potential chemical versatility and reactivity patterns that might be expected for our compound of interest (Hsiao, 1998).

科学研究应用

Biologically Active Compounds of Plants

Carboxylic acids derived from plants, including various structural analogs, have been extensively studied for their biological activities. A literature review revealed that structural differences in selected carboxylic acids significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This suggests that specific carboxylic acids and their derivatives, like "(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid," could have potential applications in developing new antioxidant and antimicrobial agents based on their structural properties (B. Godlewska-Żyłkiewicz et al., 2020).

Pyrazole Carboxylic Acid and Derivatives

Pyrazole carboxylic acid derivatives, which share a functional group similarity with the compound of interest, are highlighted for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This indicates the potential for synthesizing and exploring novel derivatives of "(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid" to discover new therapeutic agents (A. Cetin, 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Research on the inhibition of microbial growth by carboxylic acids, including their effect on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, provides insights into the potential application of specific carboxylic acids in controlling microbial processes in biotechnological applications. This could suggest the exploration of "(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid" as a biocatalyst inhibitor or modulator (L. Jarboe et al., 2013).

Applications in Sustainable Materials and Fuels

Carboxylic acids and their derivatives are pivotal in synthesizing value-added chemicals, monomers, and polymers from biomass, indicating the role of carboxylic acids in sustainable chemistry. The compound of interest could thus be a candidate for developing new materials or as an intermediate in producing bio-based plastics or fuels, showcasing its potential in green chemistry and sustainability efforts (V. M. Chernyshev et al., 2017).

Role in Plant Defense Mechanisms

Studies on proline and pyrroline-5-carboxylate metabolism in plant defense highlight the importance of carboxylic acid metabolism in response to pathogen invasion, suggesting potential agricultural applications of carboxylic acid derivatives in enhancing crop resilience against pathogens (A. Qamar et al., 2015).

属性

IUPAC Name |

(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448490 | |

| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid | |

CAS RN |

603130-13-8 | |

| Record name | 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-L-erythro-hexonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603130-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)